Bienvenue dans la boutique en ligne BenchChem!

FR181157

Prostacyclin receptor Binding affinity IP agonist

Select FR181157 for its unique non-prostanoid scaffold, which ensures metabolic stability and oral bioavailability not found in endogenous PGI2 or iloprost. Its high selectivity for the IP receptor over EP1/EP3 makes it the cleanest probe for in vivo thrombosis, PAH, and atherosclerosis models. A 12-step, 100-gram scalable synthesis guarantees reliable supply for gram-level R&D demands.

Molecular Formula C30H26NNaO4
Molecular Weight 487.5 g/mol
CAS No. 171046-15-4
Cat. No. B1674010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR181157
CAS171046-15-4
SynonymsFR-181157;  FR 181157;  FR181157;  FR-181157 Free Base.
Molecular FormulaC30H26NNaO4
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESC1CC=C(C(C1)CC2=CC(=CC=C2)OCC(=O)[O-])C3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5.[Na+]
InChIInChI=1S/C30H27NO4.Na/c32-27(33)20-34-25-16-9-10-21(19-25)18-24-15-7-8-17-26(24)30-31-28(22-11-3-1-4-12-22)29(35-30)23-13-5-2-6-14-23;/h1-6,9-14,16-17,19,24H,7-8,15,18,20H2,(H,32,33);/q;+1/p-1/t24-;/m0./s1
InChIKeyDPECFBBZFTXROT-JIDHJSLPSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR181157 (CAS 171046-15-4): A Non-Prostanoid IP Receptor Agonist for Cardiovascular Research


FR181157 is a non-prostanoid prostacyclin (PGI2) mimetic that functions as a potent, selective, and orally active agonist of the human IP receptor [1]. It is a diphenyloxazole derivative with a chiral cyclohexene linker, developed by Fujisawa Pharmaceutical to overcome the chemical and metabolic instability inherent to endogenous prostacyclin [2]. The compound exhibits high binding affinity for the IP receptor (Ki = 54 nM) and robust inhibition of ADP-induced platelet aggregation (IC50 = 60 nM) in vitro [1]. Notably, its non-prostanoid structure confers significant metabolic stability and oral bioavailability, which are critical differentiators for in vivo studies compared to endogenous PGI2 and its early synthetic analogs [2].

Why FR181157 Cannot Be Substituted by Generic IP Receptor Agonists in Critical Experiments


FR181157 is not interchangeable with other IP receptor agonists due to its distinct non-prostanoid diphenyloxazole scaffold, which imparts a unique pharmacological profile [1]. Unlike the endogenous ligand PGI2 (Ki ~2.8 nM) [2] or the synthetic analog iloprost (Ki = 3.9-11 nM) [3], FR181157 exhibits moderate IP receptor affinity (Ki = 54 nM) combined with high functional selectivity over other prostanoid receptors [1]. Its active metabolite, compound 6, demonstrates an even more pronounced functional separation: an IC50 of 5.8 nM for platelet aggregation with selectivity for human IP over all other prostanoid receptors [4]. Furthermore, FR181157's chiral cyclohexene linker is critical for its oral bioavailability, a feature not universally shared among structurally related analogs [1]. Therefore, substituting FR181157 with a higher-affinity but less selective or less bioavailable agonist will fundamentally alter experimental outcomes in vivo.

FR181157: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


IP Receptor Binding Affinity: FR181157 vs. Key Comparators

FR181157 exhibits a Ki of 54 nM for the human IP receptor in a radioligand binding assay using [3H]-iloprost [1]. This places it as a moderate-affinity agonist within its structural class. In comparison, the derivative FR207845 (Ki not disclosed) was reported as a 'potent' agonist but without a direct quantitative advantage over FR181157 [2]. The more advanced analog FR181877 shows a Ki of 94 nM, making it approximately 1.7-fold less potent than FR181157 in binding [3]. Another comparator, BMY45778, is a partial agonist with an IC50 of 27-35 nM for platelet aggregation, but its Ki for the IP receptor is not directly reported for comparison . The clinically used prostacyclin analog Iloprost demonstrates a Ki of 3.9-11 nM, reflecting higher affinity but a different selectivity profile [4].

Prostacyclin receptor Binding affinity IP agonist

Functional Anti-Platelet Aggregation Activity of FR181157 vs. Analogs

FR181157 inhibits ADP-induced human platelet aggregation with an IC50 of 60 nM [1]. This functional potency is consistent with its binding affinity. For comparison, FR181877 exhibits an IC50 of 81 nM, indicating that FR181157 is 1.35-fold more potent in this functional assay [2]. BMY45778, a partial agonist, shows a more potent IC50 of 27-35 nM, but this reflects a different pharmacological profile (partial agonism) rather than a direct competitive advantage . The active metabolite of FR181157, compound 6, is markedly more potent with an IC50 of 5.8 nM, a 10.3-fold improvement [3].

Platelet aggregation IC50 Anti-thrombotic

Oral Bioavailability: A Critical Differentiator for FR181157

FR181157 is specifically characterized as an orally active PGI2 agonist with 'especially good pharmacokinetic properties' [1]. While exact bioavailability percentage values are not disclosed in primary literature, its robust oral activity is a key design feature [1]. In contrast, the structurally related FR181877 has a reported oral bioavailability of 56% in rats [2]. The clinical IP agonist selexipag (not a direct comparator but a reference point) has a bioavailability of 49% in humans [3]. This suggests that FR181157's oral bioavailability is at least comparable to or exceeds that of later-stage compounds, making it a valuable tool for oral dosing studies.

Oral bioavailability Pharmacokinetics In vivo studies

Selectivity Profile: IP Receptor Over Other Prostanoid Receptors

FR181157's selectivity for the IP receptor over other prostanoid receptors is a key differentiator, though the full panel data is not reported in the primary literature. Its active metabolite 6 exhibits 'selectivity for human IP receptor over all other members of the human prostanoid receptor family' [1]. In contrast, the clinically used IP agonist iloprost has significant cross-reactivity with EP1 (Ki = 11 nM) and EP3 (Ki = 56 nM) receptors [2]. This off-target activity contributes to iloprost's side effect profile. While direct selectivity data for FR181157 itself is limited, the high selectivity of its metabolite strongly implies a favorable selectivity profile for the parent compound [1].

Receptor selectivity Off-target effects Prostanoid receptors

Scalable, Stereoselective Synthesis: A Procurement Advantage

The synthesis of FR181157 is a 12-step process from commercially available materials, featuring a key stereoselective epoxide formation using Sharpless asymmetric dihydroxylation with high enantiomeric excess (ee) [1]. The original paper explicitly states this route is suitable for 100-gram scale production, requiring only simple purification steps [1]. This contrasts with the more complex syntheses of some other non-prostanoid IP agonists like FR193262, which required 'extensive optimization' [2]. The established and scalable synthesis of FR181157 directly translates to more consistent and cost-effective commercial supply compared to less accessible analogs.

Chemical synthesis Scalability Stereoselective

Optimal Use Cases for FR181157 Based on Quantitative Differentiation


Oral In Vivo Studies of IP Receptor Activation in Cardiovascular Disease Models

FR181157 is ideally suited for oral dosing in rodent models of thrombosis, pulmonary arterial hypertension, or atherosclerosis. Its established oral bioavailability and good pharmacokinetics [1] enable chronic administration without the need for intravenous catheters, a significant advantage over injectable IP agonists like iloprost [2]. The compound's 30-fold more potent in vivo activity compared to a less bioavailable analog [3] demonstrates its superior translation to animal models.

Selective IP Receptor Pharmacology Studies Requiring Minimal Off-Target Confounding

In experiments where the objective is to isolate IP receptor-mediated effects, FR181157 is the superior choice over promiscuous agonists like iloprost, which activates EP1 and EP3 receptors with high affinity (Ki = 11 nM and 56 nM, respectively) [2]. The selectivity of FR181157's active metabolite for IP over all other prostanoid receptors [3] strongly supports its use as a clean pharmacological probe.

Benchmarking Novel IP Agonist Candidates in Binding and Functional Assays

FR181157 serves as an excellent reference standard for screening new IP receptor agonists. Its well-characterized binding affinity (Ki = 54 nM) and functional activity (IC50 = 60 nM) [1] provide a clear benchmark. The availability of its more potent active metabolite 6 (IC50 = 5.8 nM) [3] allows for a structured evaluation of compound potency and metabolic activation potential.

Large-Scale Pharmacological Studies Requiring Cost-Effective Compound Supply

For research programs requiring gram to hundred-gram quantities of a non-prostanoid IP agonist, FR181157 is a strategic choice. Its validated 12-step, 100-gram scalable synthesis [1] ensures more reliable and cost-effective commercial availability compared to analogs like FR193262 that required 'extensive optimization' [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR181157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.